molecular formula C11H10O3 B14075998 1-(2,6-Diformylphenyl)propan-1-one

1-(2,6-Diformylphenyl)propan-1-one

Cat. No.: B14075998
M. Wt: 190.19 g/mol
InChI Key: BGHTYMOSXXDLHD-UHFFFAOYSA-N
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Description

1-(2,6-Diformylphenyl)propan-1-one is a specialized chemical compound that serves as a versatile and valuable intermediate in advanced organic synthesis. Its structure, which integrates a propiophenone core with two formyl groups on the phenyl ring, makes it particularly useful for constructing complex molecules. The dual aldehyde groups offer versatile reactivity for condensation or cyclization reactions, facilitating the construction of complex heterocycles or functionalized aromatic systems that are common scaffolds in pharmaceuticals and functional materials . This reagent is especially valuable in pharmaceutical chemistry and materials science research, where precise control over molecular architecture is required . Compounds with diformyl substitution are often employed in the development of novel kinase inhibitors and in the synthesis of ligands for metal-organic frameworks (MOFs) . As a key building block, it enables researchers to explore new chemical space in the development of active ingredients for medications and advanced materials. The crystalline form of similar high-purity intermediates ensures consistent purity for reproducible synthetic outcomes . This product is intended for research applications and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

2-propanoylbenzene-1,3-dicarbaldehyde

InChI

InChI=1S/C11H10O3/c1-2-10(14)11-8(6-12)4-3-5-9(11)7-13/h3-7H,2H2,1H3

InChI Key

BGHTYMOSXXDLHD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC=C1C=O)C=O

Origin of Product

United States

Synthetic Methodologies and Route Optimization

Historical Context of Diformylphenyl and Propan-1-one Synthesis

Understanding the established methods for creating aryl ketones and introducing formyl groups provides the foundation for designing a synthesis for the target molecule.

The formation of a bond between an aromatic carbon and a ketone carbonyl is a cornerstone of organic synthesis. Historically, the Friedel-Crafts acylation has been the most prominent method. chemguide.co.ukwikipedia.org Developed in 1877 by Charles Friedel and James Crafts, this reaction typically involves the treatment of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). chemguide.co.ukwikipedia.orglibretexts.org The reaction proceeds via an electrophilic aromatic substitution, where a resonance-stabilized acylium ion acts as the electrophile. chemistrysteps.com A key advantage of this method is that the product ketone is deactivated towards further acylation, preventing poly-acylation products, a common issue in Friedel-Crafts alkylations. chemguide.co.ukchemistrysteps.com

However, the harsh conditions and limitations of Friedel-Crafts reactions, such as their incompatibility with strongly deactivated aromatic rings, spurred the development of alternative methods. libretexts.orgchemistrysteps.com In recent decades, palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for aryl ketone synthesis. organic-chemistry.orgorganic-chemistry.org These methods offer milder reaction conditions and superior functional group tolerance. Notable examples include:

Suzuki-Miyaura Coupling: The coupling of arylboronic acids with acyl chlorides or anhydrides. organic-chemistry.orgorganic-chemistry.org

Heck-type Reactions: The reaction of aryl halides with alkenols can lead to long-chain ketones. nih.gov

Coupling with Acyl Anion Equivalents: Palladium catalysts can facilitate the coupling of aryl bromides with acyl anion equivalents, such as N-tert-butylhydrazones, which are subsequently hydrolyzed to yield the desired ketone. berkeley.eduorganic-chemistry.orgacs.org

Carbonylative Couplings: The introduction of carbon monoxide (CO) into a reaction between an aryl halide and an organometallic reagent.

These modern techniques have significantly broadened the scope of aryl ketone synthesis, allowing for the creation of complex and polyfunctionalized molecules that are inaccessible via traditional Friedel-Crafts chemistry. organic-chemistry.orgacs.org

Table 1: Comparison of Major Aryl Ketone Synthetic Methods
MethodTypical ReagentsCatalyst/PromoterKey AdvantagesKey Limitations
Friedel-Crafts AcylationArene + Acyl Halide/AnhydrideStoichiometric Lewis Acid (e.g., AlCl₃)Avoids poly-substitution; uses readily available starting materials. chemguide.co.ukchemistrysteps.comFails on deactivated rings; harsh conditions; requires stoichiometric catalyst. wikipedia.orglibretexts.org
Palladium-Catalyzed Cross-CouplingAryl Halide/Boronic Acid + Acylating AgentCatalytic Palladium ComplexHigh functional group tolerance; mild conditions; high regioselectivity. organic-chemistry.orgorganic-chemistry.orgCost of catalyst; sensitivity of some organometallic reagents.

The formylation of aromatic rings is another critical transformation in organic synthesis. Several named reactions have been developed for this purpose, each with its own scope and limitations.

Gattermann-Koch Reaction: This method uses carbon monoxide and hydrogen chloride in the presence of a copper(I) chloride and aluminum chloride catalyst to formylate benzene (B151609) and its activated derivatives. ncert.nic.in

Vilsmeier-Haack Reaction: This is a widely used method for formylating electron-rich aromatic compounds using a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). nih.gov

Rieche Formylation: This reaction employs dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄) to introduce a formyl group, often with high ortho-selectivity on activated rings. nih.govcommonorganicchemistry.com

Duff Reaction: This method is specific for the formylation of highly activated phenols using hexamethylenetetramine.

Organometallic Approaches: A common modern strategy involves the ortho-lithiation of a directed metalation group on the aromatic ring, followed by quenching the resulting aryllithium species with an electrophilic formylating agent like DMF. commonorganicchemistry.com Alternatively, lithium-halogen exchange on an aryl halide followed by formylation provides a route to aldehydes. commonorganicchemistry.com More recently, palladium-catalyzed formylation of aryl halides using synthesis gas (a mixture of CO and H₂) has been developed. researchgate.net

Table 2: Selected Aromatic Formylation Strategies
MethodFormylating AgentSubstrate ScopeConditions
Vilsmeier-HaackDMF/POCl₃Electron-rich arenes (e.g., anilines, phenols). nih.govMild to moderate temperatures.
Rieche FormylationCl₂CHOCH₃Electron-rich arenes. nih.govLewis acid (e.g., TiCl₄), low temperature. nih.govcommonorganicchemistry.com
Ortho-lithiation/Formylationn-BuLi then DMFArenes with directing groups.Cryogenic temperatures, inert atmosphere. commonorganicchemistry.com
Pd-catalyzed FormylationCO/H₂ (synthesis gas)Aryl/heteroaryl bromides. researchgate.netPalladium catalyst, base, elevated pressure. researchgate.net

Convergent and Linear Synthetic Strategies for 1-(2,6-Diformylphenyl)propan-1-one

A linear synthesis would involve the sequential modification of a starting benzene derivative, introducing one functional group at a time. A convergent synthesis would involve preparing key fragments separately (e.g., a diformylphenyl unit and a propanoyl unit) before coupling them in a late-stage step. For a molecule like this compound, the high degree of functionalization makes a linear approach challenging due to potential incompatibilities between reagents and existing functional groups.

The introduction of the propan-1-one group is a key step that could, in principle, be achieved before or after the formylation steps.

A direct Friedel-Crafts acylation of 1,3-isophthalaldehyde (1,3-diformylbenzene) with propanoyl chloride or propanoic anhydride is not a viable synthetic route. The two aldehyde groups are strongly electron-withdrawing and act as powerful deactivators of the aromatic ring towards electrophilic substitution. chemistrysteps.com Friedel-Crafts reactions generally fail on aromatic rings bearing even one strong deactivating group, let alone two. libretexts.org The Lewis acid catalyst would also likely coordinate with the carbonyl oxygens of the aldehyde groups, further deactivating the ring and consuming the catalyst.

An indirect approach would be required, such as using a starting material with protected aldehyde functionalities or precursor groups that can be converted to aldehydes in a later step. For instance, one could start with 1,3-bis(dihydro-1,3-oxazin-2-yl)benzene, perform the Friedel-Crafts acylation on this less-deactivated ring, and then hydrolyze the protecting groups to reveal the aldehydes. However, the success of the acylation step would still be uncertain.

Organometallic coupling reactions offer a much more plausible and flexible strategy for synthesizing this compound. A hypothetical convergent route could begin with a di-halogenated aromatic precursor, such as 2,6-dibromotoluene (B1294787).

One potential pathway could involve:

Selective Coupling: A palladium-catalyzed coupling reaction between 2,6-dibromotoluene and an appropriate propanoyl equivalent. For example, a Suzuki coupling with a propanoylboronate or a Stille coupling with a propanoylstannane could potentially introduce the ketone moiety, yielding 1-(2,6-dibromophenyl)propan-1-one. The steric hindrance from the two ortho-bromine atoms would be a significant challenge to overcome.

Double Formylation: The resulting dibromo-ketone could then be subjected to a double formylation reaction. This could be achieved via lithium-halogen exchange using two equivalents of an organolithium reagent, followed by quenching with DMF. Careful control of stoichiometry and temperature would be crucial to achieve the diformylation without side reactions involving the ketone.

An alternative linear strategy might start with 2,6-diformylanisole.

Grignard Addition: Reaction with ethylmagnesium bromide would form a secondary alcohol.

Oxidation: Oxidation of the secondary alcohol to the ketone would yield the target molecule. This route avoids the harsh conditions of Friedel-Crafts and the complexities of double organometallic couplings but depends on the selective reaction of the Grignard reagent in the presence of two aldehyde groups, which is challenging. The aldehydes would likely need to be protected first.

The palladium-catalyzed coupling of aryl bromides with N-tert-butylhydrazones of aldehydes, followed by hydrolysis, presents another sophisticated route. organic-chemistry.orgacs.org One could envision a pathway starting from 2,6-dibromobenzaldehyde. The single aldehyde could be protected, followed by a palladium-catalyzed coupling of one of the C-Br bonds with the N-tert-butylhydrazone of propionaldehyde. Subsequent hydrolysis would yield the ketone. The final step would involve converting the second C-Br bond into an aldehyde, perhaps via another palladium-catalyzed formylation reaction, after deprotection of the first aldehyde group. This highlights the modularity and power of modern organometallic methods in constructing highly functionalized aromatic compounds. acs.orgacs.org

Introduction and Manipulation of the Diformylphenyl Moiety

A more plausible approach involves the construction of the diformylphenyl moiety on a pre-existing phenylpropanone scaffold or the introduction of the propan-1-one chain onto a diformyl-substituted benzene ring.

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic rings using a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). cem.cominnoget.comrsc.orgnih.govorgsyn.orgacs.org

The direct diformylation of 1-phenylpropan-1-one at the ortho positions using the Vilsmeier-Haack reaction is expected to be challenging. The propanoyl group is an electron-withdrawing and meta-directing group, which deactivates the aromatic ring towards electrophilic substitution. rsc.org For the Vilsmeier-Haack reaction to be effective, the aromatic substrate generally needs to be activated by electron-donating groups. cem.comnih.gov Therefore, direct formylation of 1-phenylpropan-1-one would likely be inefficient and may lead to substitution at the meta position, if any reaction occurs.

A potential modification could involve the use of a precursor with a strongly activating group, such as a hydroxyl group, at the para position to the propanoyl chain. This could direct formylation to the ortho positions. However, subsequent removal of the activating group would add extra steps to the synthesis.

Table 1: General Conditions for Vilsmeier-Haack Formylation
ReagentsSolventTemperatureSubstrate Requirement
DMF, POCl₃Dichloromethane or neat0 °C to refluxElectron-rich aromatic ring
N-Methylformanilide, POCl₃Dichloromethane0 °C to refluxActivated arenes

This table presents generalized conditions. Specific applications may require optimization.

An alternative strategy is the oxidation of a precursor such as 1-(2,6-dimethylphenyl)propan-1-one. The challenge here lies in the selective oxidation of the two benzylic methyl groups to aldehydes without affecting the propan-1-one side chain.

Numerous reagents and catalytic systems are known for the oxidation of benzylic methyl groups, including potassium permanganate (B83412), chromium trioxide, and catalytic systems involving transition metals and molecular oxygen. researchgate.networdpress.comlibretexts.orgoregonstate.eduresearchgate.net However, the ketone functionality of the propan-1-one chain could also be susceptible to oxidation under harsh conditions. Finding a reagent or catalyst that selectively oxidizes the two methyl groups to the aldehyde stage without over-oxidation to carboxylic acids or reaction with the ketone is a significant synthetic hurdle.

Table 2: Selected Reagents for Benzylic Oxidation
Oxidizing Agent/SystemSelectivityPotential Issues
KMnO₄Strong, can over-oxidize to carboxylic acidLow selectivity in the presence of a ketone
CrO₃Strong, toxicStoichiometric use of heavy metals
TEMPO/NaOClSelective for primary alcohols to aldehydesMay require prior reduction of methyl groups
Cu or Fe catalysts/O₂Greener approachCatalyst and condition optimization required for selectivity

This table provides a general overview of common oxidizing agents and is not exhaustive.

A related approach would involve the oxidation of a di-hydroxymethyl precursor, 1-(2,6-bis(hydroxymethyl)phenyl)propan-1-one. This precursor could potentially be synthesized from the corresponding dialdehyde (B1249045), making this a circuitous route.

A highly promising and strategically sound approach involves the use of protected aldehyde functionalities. This strategy would entail the synthesis of a precursor where the two formyl groups are masked as stable protecting groups, such as acetals. The propan-1-one side chain can then be introduced, followed by the deprotection of the acetals to reveal the desired diformyl compound.

A plausible synthetic route could commence with 1,3-dibromobenzene. The bromo groups can be converted to protected aldehyde functionalities, for instance, by lithiation followed by reaction with a formylating agent and subsequent protection as a diethyl acetal (B89532), to yield 1,3-bis(diethoxymethyl)benzene. The introduction of the propanoyl group at the 2-position could then be achieved through ortho-lithiation followed by reaction with propanoyl chloride or propanoic anhydride.

The final and crucial step is the selective deprotection of the acetals in the presence of the ketone. Fortunately, methods for the chemoselective deprotection of acetals of aldehydes in the presence of ketones have been reported. For example, the use of triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf) and 2,6-lutidine has been shown to selectively cleave aldehyde acetals while leaving ketone acetals intact. acs.org

Table 3: Deprotection Methods for Acetals
Reagent/SystemSelectivityConditions
Aqueous Acid (e.g., HCl)LowCan deprotect both aldehyde and ketone acetals
TESOTf, 2,6-lutidineHigh (Aldehyde acetals over ketals)Mild, non-aqueous workup followed by hydrolysis
Lewis Acids (e.g., Er(OTf)₃)Moderate to HighOften require specific solvents and conditions
Oxidative Deprotection (e.g., IBX)VariesDepends on the nature of the acetal (e.g., thioacetals)

This table summarizes general deprotection strategies; specific substrate compatibility must be considered.

Stereoselective and Regioselective Considerations in Synthesis

Regioselectivity is a critical aspect in the synthesis of this compound.

In the Vilsmeier-Haack formylation approach, the directing effects of the substituents on the aromatic ring would govern the position of formylation. As mentioned, the propanoyl group is meta-directing, making ortho-diformylation highly unlikely without the presence of a strong ortho-directing group.

In the deprotection strategy , the regioselective introduction of the propanoyl chain at the 2-position between the two protected aldehyde groups is crucial. Ortho-lithiation of 1,3-bis(diethoxymethyl)benzene is a known method to achieve this.

Stereoselectivity would become a consideration if a chiral center were to be introduced into the molecule, for example, by modifying the propan-1-one side chain. If the synthesis were to target a specific enantiomer or diastereomer of a derivative of this compound, then asymmetric synthesis methodologies would need to be employed. This could involve the use of chiral catalysts for the introduction of the side chain or for any subsequent transformations. While the parent molecule is achiral, the synthesis of chiral derivatives would require careful planning to control the stereochemical outcome.

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the use of techniques that are not only efficient but also environmentally benign.

Microwave-assisted synthesis could be employed to accelerate several steps in the proposed synthetic routes, such as the protection and deprotection of the aldehyde groups. Microwave irradiation can often lead to significantly reduced reaction times and improved yields. cem.com

Green Chemistry Principles can be incorporated by:

Choosing less hazardous reagents and solvents. For instance, replacing toxic heavy metal oxidants with catalytic systems that use molecular oxygen or hydrogen peroxide as the terminal oxidant. wordpress.comoregonstate.eduresearchgate.net

Improving atom economy by designing synthetic routes that minimize the formation of byproducts.

Using catalytic methods wherever possible to reduce the amount of waste generated.

Exploring one-pot reactions to reduce the number of workup and purification steps, which in turn minimizes solvent usage and potential loss of material.

For example, a greener deprotection of thioacetals, which could be used as alternative protecting groups for the aldehydes, can be achieved using a catalytic amount of ammonium (B1175870) iodide with hydrogen peroxide in an aqueous medium. wordpress.com The development of catalytic and environmentally friendly methods for formylation and oxidation reactions is an active area of research and could provide more sustainable routes to this compound and its derivatives.

Catalytic Methods in the Synthesis of this compound

The development of catalytic systems is crucial for efficiently synthesizing complex molecules with high selectivity, and their application would be essential for preparing this compound. Both transition metal catalysis and organocatalysis offer powerful tools to address the challenges posed by this multi-functionalized structure.

Transition Metal Catalysis:

Transition metal-catalyzed reactions are a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds under conditions that tolerate a wide array of functional groups. chemrxiv.orgresearchgate.net For a target like this compound, methods such as cross-coupling reactions are indispensable. A significant challenge in Friedel-Crafts acylation approaches is the strong deactivating effect of the two formyl groups already on the ring. vulcanchem.com

A plausible strategy could involve the use of organocuprates. Research has shown that diarylcuprates, generated in situ from copper(I) salts and aryl Grignard reagents, can selectively synthesize ketones from thioesters at ambient temperatures. nih.gov This method exhibits excellent functional group tolerance, accommodating carbonyls (ketones, esters), protecting groups, and halogens, which is a critical feature for a molecule with multiple reactive sites. nih.gov The mechanism is believed to proceed through an oxidative addition of the thioester's C–S bond to the cuprate, followed by reductive elimination from a Cu(III) intermediate to yield the ketone. nih.gov

Another advanced approach involves the deacylative cross-coupling of aromatic ketones, which utilizes the ketone itself as an aryl electrophile. chemrxiv.orgresearchgate.net This strategy circumvents the difficulty of cleaving the strong C(aryl)–C(acyl) bond by transforming the ketone into a more reactive intermediate, such as an oxime ester, which can then undergo palladium-catalyzed coupling reactions. chemrxiv.org

Organocatalysis:

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful field, often providing complementary selectivity to metal-based catalysts. clockss.orgresearchgate.net For the synthesis of complex chiral molecules, organocatalysis offers unique advantages in creating stereogenic centers. sigmaaldrich.comnih.gov

In the context of precursors to this compound, organocatalytic methods like the Robinson annulation could be employed. nih.gov For instance, cinchona alkaloid amines have been used to promote one-pot fluorination and Robinson annulation sequences to asymmetrically synthesize fluorinated cyclohexenones with excellent enantioselectivity (up to 99% ee) and diastereoselectivity. nih.gov Proline and its derivatives are particularly notable organocatalysts, capable of activating carbonyl compounds through the formation of enamine or iminium ion intermediates. clockss.orgresearchgate.net This dual-activation model, where the amine forms a nucleophilic enamine and a carboxylic acid group activates an electrophile, allows for highly controlled carbon-carbon bond formations, such as in aldol (B89426) and Michael reactions. clockss.orgsigmaaldrich.com Such strategies could be envisioned for constructing the propanone side chain with specific stereochemistry if required, prior to the introduction or modification of the formyl groups.

Table 1: Examples of Catalytic Transformations Relevant to Aromatic Ketone Synthesis

Catalytic System Reaction Type Substrate Example Product Example Yield Reference
Diarylcuprate(I) Ketone Synthesis S-phenyl Thiobenzoate Benzophenone 99% nih.gov
Cinchona Alkaloid Amine Robinson Annulation α-fluoro-β-keto ester & Chalcone 4,6-difluorocyclohexanone Good to Excellent nih.gov
L-Proline Aldol Reaction Ketone & Aldehyde Aldol Adduct High clockss.org

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, particularly for challenging syntheses. uc.pt These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), improved safety by minimizing the volume of hazardous intermediates at any given time, and streamlined scalability. researchgate.netd-nb.info

The synthesis of this compound could likely involve multiple steps, potentially including hazardous reagents or generating unstable intermediates. For example, oxidation steps to form the diformyl functionality from corresponding alcohols or other precursors can be highly exothermic. Flow chemistry allows for superior temperature control, dissipating heat efficiently and preventing runaway reactions. d-nb.info

Continuous flow systems are particularly well-suited for multi-step syntheses, allowing for the "telescoping" of reactions where the output of one reactor is fed directly into the next. tue.nl This approach avoids manual workup and purification of intermediates, saving time and resources. Researchers have successfully developed multi-step flow systems for the synthesis of various active pharmaceutical ingredients (APIs), demonstrating the power of this technology to create complex molecules. researchgate.netnih.gov For instance, a seven-step, fully continuous flow synthesis of the antibiotic Linezolid has been achieved. tue.nl Such a modular, continuous manufacturing process would be highly beneficial for producing a specialized compound like this compound, ensuring reproducibility and enabling safer handling of reactive species. uc.pt

Chemoselective Transformations in Multi-functionalized Systems

Chemoselectivity is the preferential reaction of one functional group in the presence of other, similar functional groups. This is a paramount challenge in the synthesis and manipulation of this compound, which contains three distinct carbonyl groups: two aromatic aldehydes and one aliphatic ketone. The subtle differences in the electronic and steric environment of these groups must be exploited to achieve selective transformations.

The two formyl groups are electronically similar but are sterically influenced by their ortho positions to the propanone group. The ketone's carbonyl carbon is generally less electrophilic than an aldehyde's. This inherent difference in reactivity can be the basis for chemoselectivity. For example, nucleophilic addition could potentially be directed to the more reactive aldehyde groups while leaving the ketone untouched under carefully controlled conditions.

Achieving high chemoselectivity often involves the strategic choice of reagents, catalysts, and reaction conditions. nih.gov For instance, the copper-mediated synthesis of ketones from thioesters shows high tolerance for other carbonyl groups, demonstrating catalyst-controlled chemoselectivity. nih.gov Furthermore, reaction conditions can be modulated to favor one outcome over another. Solvent-controlled chemoselectivity has been reported where changing the solvent can lead to the formation of two entirely different molecular structures from the same starting materials. nih.gov In synthesizing a molecule like this compound, one might need to employ protecting group strategies, selectively masking the aldehydes or the ketone to allow for transformations at the desired location, followed by a deprotection step. The development of one-pot transformations that modulate chemoselectivity by varying substrates or reaction parameters is a key area of modern organic synthesis that would be directly applicable. nih.gov

Reactivity and Mechanistic Investigations

Reactions of the Ketone Functionality

The ketone group in 1-(2,6-diformylphenyl)propan-1-one is subject to a range of reactions typical of carbonyl compounds, including nucleophilic additions, α-functionalizations, and condensations.

Nucleophilic Addition Reactions (e.g., Hydride, Organometallic Reagents)

Nucleophilic addition is a fundamental reaction of ketones where a nucleophile attacks the electrophilic carbonyl carbon. masterorganicchemistry.com This process leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. libretexts.org

Hydride Reduction: The reduction of the ketone in this compound can be achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chadsprep.comkhanacademy.org These reagents act as a source of hydride ions (H⁻), which attack the carbonyl carbon. ucalgary.calibretexts.orglibretexts.org The resulting alkoxide intermediate is subsequently protonated during workup to afford the corresponding secondary alcohol. ucalgary.calibretexts.orglibretexts.org Aldehydes are generally more reactive than ketones towards nucleophilic addition, in part due to less steric hindrance and greater polarization of the carbonyl bond. libretexts.orgyoutube.com

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) are potent nucleophiles that readily add to ketones. libretexts.orgchadsprep.comyoutube.comyoutube.com The reaction of this compound with such reagents would involve the nucleophilic attack of the carbanionic carbon of the organometallic species on the ketone's carbonyl carbon. libretexts.orgyoutube.com Subsequent acidic workup would yield a tertiary alcohol. The general mechanism involves the formation of a tetrahedral intermediate which is then protonated. youtube.com

Reagent Type Example Reagent Product Type
Hydride ReagentSodium Borohydride (NaBH₄)Secondary Alcohol
Hydride ReagentLithium Aluminum Hydride (LiAlH₄)Secondary Alcohol
Organometallic ReagentGrignard Reagent (e.g., CH₃MgBr)Tertiary Alcohol
Organometallic ReagentOrganolithium Reagent (e.g., CH₃Li)Tertiary Alcohol

α-Functionalization Reactions (e.g., Enolate Chemistry, Halogenation, Alkylation)

The carbon atoms adjacent to the ketone carbonyl group, known as α-carbons, exhibit enhanced acidity and can be functionalized through enolate intermediates. masterorganicchemistry.compitt.edu

Enolate Chemistry: The presence of α-hydrogens on the propanone side chain allows for the formation of an enolate ion upon treatment with a suitable base. masterorganicchemistry.combham.ac.uk This enolate is a powerful nucleophile and can participate in a variety of reactions. masterorganicchemistry.com The formation of the enolate can be directed by the choice of base and reaction conditions to favor either the kinetic or thermodynamic product if the ketone were unsymmetrical. pitt.edubham.ac.uk For this compound, deprotonation at the α-carbon of the propanone moiety is the primary site for enolate formation. Strong bases like lithium diisopropylamide (LDA) are often used to ensure complete conversion to the enolate. libretexts.org

Halogenation: The α-position of the ketone can be halogenated under either acidic or basic conditions. pressbooks.pubyoutube.com In a base-promoted mechanism, an enolate is formed which then attacks the halogen (e.g., Br₂, Cl₂). libretexts.orgyoutube.com This reaction can be difficult to control and may lead to polyhalogenation, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-hydrogens. pressbooks.pubmnstate.edu Acid-catalyzed halogenation proceeds through an enol intermediate and typically results in monohalogenation. pressbooks.pub

Alkylation: The enolate derived from this compound can be alkylated by reacting it with an alkyl halide. This is a classic SN2 reaction where the enolate acts as the nucleophile. mnstate.edu To avoid side reactions, it is crucial to form the enolate completely using a strong, non-nucleophilic base like LDA before introducing the alkylating agent. libretexts.org

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)

The ketone functionality can participate in condensation reactions, forming new carbon-carbon bonds.

Aldol Condensation: The enolate of this compound can react with an aldehyde or another ketone in an aldol addition reaction to form a β-hydroxy ketone. libretexts.org This reaction can be catalyzed by either acid or base. magritek.com Subsequent dehydration of the β-hydroxy ketone can lead to the formation of an α,β-unsaturated ketone, a process known as aldol condensation. libretexts.orgmagritek.com In a mixed aldol condensation, where the enolate reacts with a different carbonyl compound, a mixture of products can be formed unless one of the reactants lacks α-hydrogens. libretexts.orgvedantu.com

Knoevenagel Condensation: This reaction is a modification of the aldol condensation where the nucleophile is a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base. wikipedia.org While the ketone in this compound could potentially undergo a Knoevenagel condensation, the aldehyde groups are generally more reactive electrophiles in this type of reaction. The reaction involves nucleophilic addition to the carbonyl group followed by dehydration. sigmaaldrich.com

Reactions of the Aldehyde Functionalities

The two aldehyde groups on the phenyl ring are highly reactive and undergo a variety of transformations characteristic of this functional group.

Nucleophilic Addition Reactions (e.g., Imine Formation, Cyanohydrin Formation)

Similar to ketones, aldehydes readily undergo nucleophilic addition reactions. masterorganicchemistry.comyoutube.com

Imine Formation: The aldehyde groups of this compound can react with primary amines to form imines, also known as Schiff bases. lumenlearning.commasterorganicchemistry.comlibretexts.orgkhanacademy.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by a series of proton transfers and the elimination of a water molecule to form the C=N double bond. lumenlearning.comlibretexts.orglibretexts.org The pH of the reaction medium is crucial for successful imine formation. lumenlearning.com

Cyanohydrin Formation: Aldehydes react with hydrogen cyanide (HCN) to form cyanohydrins. libretexts.orgopenstax.orglibretexts.org This reaction is base-catalyzed, requiring the formation of the cyanide ion (CN⁻) as the active nucleophile. openstax.orglibretexts.org The cyanide ion attacks the carbonyl carbon, leading to a tetrahedral intermediate which is then protonated by HCN to yield the cyanohydrin product. libretexts.orglibretexts.orgyoutube.com This reaction is reversible, but the equilibrium generally favors the cyanohydrin for aldehydes. openstax.org

Nucleophile Reagent Product Key Conditions
Primary AmineR-NH₂Imine (Schiff Base)Acid catalysis, controlled pH lumenlearning.comlibretexts.org
Cyanide IonHCN, NaCN/KCNCyanohydrinBase catalysis openstax.orglibretexts.org

Oxidation and Reduction Reactions (e.g., Formation of Carboxylic Acids or Alcohols)

The aldehyde groups can be selectively oxidized to carboxylic acids or reduced to primary alcohols.

Oxidation: The aldehyde functionalities can be readily oxidized to the corresponding carboxylic acids using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent ([Ag(NH₃)₂]⁺). The selective oxidation of aldehydes in the presence of a ketone is generally feasible due to the higher reactivity of aldehydes towards oxidation.

Reduction: The aldehyde groups can be reduced to primary alcohols. libretexts.orgchemguide.co.uk This can be accomplished using mild reducing agents like sodium borohydride (NaBH₄) or more powerful ones like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orgchemguide.co.uk Given that aldehydes are more reactive than ketones, it is possible to achieve selective reduction of the aldehyde groups under carefully controlled conditions, for instance by using NaBH₄ at low temperatures. Catalytic hydrogenation using reagents like H₂/Pd-C can also be employed for the reduction of aldehydes. Carboxylate reductases offer a biocatalytic alternative for the direct reduction of carboxylic acids to aldehydes, a reverse of the oxidation process. nih.gov

Inter-Functional Group Reactions and Cascade Processes

The close proximity of the aldehyde and ketone functionalities on the phenyl ring opens up possibilities for intramolecular reactions and cascade sequences, where a single set of reagents can trigger multiple bond-forming events.

While direct intramolecular reactions between the ketone and aldehyde groups without an external reagent are unlikely, the introduction of a suitable reagent can initiate cyclization. For instance, a reagent that can react with one carbonyl group to generate a nucleophile could then attack one of the other carbonyls. An example could be an intramolecular aldol-type reaction under specific basic or acidic conditions, potentially leading to the formation of a bicyclic or polycyclic system. The formation of five or six-membered rings is generally favored in such cyclizations.

The key challenge and opportunity with this compound is controlling the chemoselectivity. The two aldehyde groups are electronically similar, but their reactivity can be influenced by the steric bulk of the neighboring ketone. The ketone is generally less reactive than the aldehydes. This reactivity difference can be exploited to achieve selective transformations. For example, using a sterically hindered nucleophile might favor reaction at the less hindered aldehyde positions. Conversely, a highly reactive, less sterically demanding reagent might react at all three sites.

Cascade reactions , also known as domino or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. A potential cascade involving this compound could be initiated by a nucleophilic addition to one of the formyl groups, followed by an intramolecular cyclization and subsequent dehydration, leading to complex heterocyclic structures in a single operation.

Reaction Mechanism Elucidation

Understanding the mechanisms of reactions involving this compound is crucial for predicting and controlling the outcomes.

For the olefination reactions discussed, the rate-determining step is generally the initial nucleophilic attack of the ylide or phosphonate (B1237965) carbanion on the carbonyl group. wikipedia.org In the context of this compound, kinetic studies would be invaluable for quantifying the relative reactivity of the aldehyde versus the ketone groups. By monitoring the reaction progress over time, for example using techniques like NMR spectroscopy or chromatography, the rate constants for the reaction at each carbonyl site could be determined. It is expected that the rate of reaction at the aldehyde positions would be significantly faster than at the ketone position.

A hypothetical kinetic data table for a reaction with a phosphonate reagent is presented below.

Carbonyl SiteHypothetical Relative Rate Constant (k_rel)
Aldehyde (Formyl)100
Ketone (Propanone)1

The mechanism of the Wittig and HWE reactions involves the formation of key intermediates. In the Wittig reaction, an oxaphosphetane intermediate is formed, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. wikipedia.orgorganic-chemistry.org In some cases, a zwitterionic betaine (B1666868) intermediate is also proposed. libretexts.org For the HWE reaction, an analogous oxaphosphetane is also a key intermediate. nrochemistry.com

Isolating these intermediates can be challenging due to their transient nature. However, low-temperature NMR studies or trapping experiments could potentially be used to observe or indirectly detect their formation. For instance, the oxaphosphetane intermediate in the Wittig reaction could be characterized by its unique phosphorus-31 NMR signal. The characterization of such intermediates would provide direct evidence for the proposed reaction pathways and help in understanding the stereochemical outcomes.

Influence of Substituent Effects on Reaction Pathways

The reaction pathways of this compound are intricately controlled by the electronic effects of its substituents. The two formyl groups (-CHO) and the propan-1-one group (-C(O)CH2CH3) are all electron-withdrawing groups. Their presence deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. This deactivation is a consequence of the reduced electron density on the aromatic ring, making it less attractive to electrophiles.

The primary sites for chemical transformation are the carbonyl groups themselves. The relative reactivity of the aldehyde and ketone functionalities is a key consideration in designing synthetic strategies. Generally, aldehydes are more reactive towards nucleophiles than ketones. This is due to both steric and electronic factors. Sterically, the single hydrogen atom attached to the aldehyde carbonyl carbon presents less hindrance to an incoming nucleophile compared to the ethyl group of the ketone. Electronically, the ketone carbonyl is slightly stabilized by the electron-donating character of the two adjacent alkyl groups, making it less electrophilic than the aldehyde carbonyl.

In the case of this compound, a nucleophilic attack is expected to occur preferentially at the formyl groups. However, the presence of three carbonyl groups on the same aromatic ring introduces competitive reaction pathways. The specific outcome of a reaction will depend on the nature of the nucleophile, the reaction conditions (temperature, solvent, catalyst), and the stoichiometry of the reactants. For instance, the use of a controlled amount of a nucleophile might allow for selective reaction at the more reactive aldehyde sites, while an excess could lead to reactions at all three carbonyl positions.

Derivatives and their Synthetic Utility

The multifunctional nature of this compound makes it a valuable precursor for the synthesis of a wide array of derivatives. These derivatives, in turn, serve as building blocks for more complex and often biologically or materially significant organic structures.

Preparation of Substituted this compound Derivatives

The preparation of substituted derivatives of this compound primarily involves reactions at the carbonyl functionalities. A common and synthetically useful transformation is the formation of Schiff bases through condensation reactions with primary amines. The two aldehyde groups can readily react with amines to form di-imine derivatives. The ketone group can also participate in such reactions, potentially leading to tri-imine structures, although under more forcing conditions.

The reaction with diamines is of particular interest as it can lead to the formation of macrocyclic structures. The strategic placement of the two formyl groups at the 2 and 6 positions provides an ideal template for cyclization reactions.

ReactantProduct TypePotential Application
Primary AmineSchiff Base (Imine)Intermediate for heterocycle synthesis, Ligand for metal complexes
DiamineMacrocyclic Schiff BaseHost-guest chemistry, Catalysis, Material science
Hydrazine/Substituted HydrazinesHydrazone/Substituted HydrazonePrecursor for pyrazole (B372694) and other heterocyclic systems
HydroxylamineOximeLigand for metal complexes, Intermediate for rearrangements

Synthetic Applications as a Precursor to Complex Organic Architectures

The derivatives of this compound, especially the di- and tri-imine compounds, are highly valuable as precursors for the synthesis of complex organic architectures, most notably macrocycles and coordination complexes.

The Schiff base derivatives, with their nitrogen donor atoms, can act as ligands to coordinate with various metal ions. The resulting metal complexes can exhibit interesting catalytic, magnetic, or photophysical properties. The geometry of the ligand, dictated by the substitution pattern of the original this compound, plays a crucial role in determining the structure and properties of the final metal complex.

Furthermore, the condensation of this compound with flexible or rigid diamines can lead to the formation of a variety of macrocyclic compounds. These macrocycles can possess well-defined cavities capable of encapsulating smaller guest molecules, making them interesting candidates for applications in supramolecular chemistry, such as molecular recognition and sensing. The propan-1-one group can either be incorporated into the macrocyclic framework or remain as a pendant arm, which can be further functionalized to tune the properties of the macrocycle. The synthesis of such complex architectures often requires careful control of reaction conditions to favor the desired cyclization pathway over polymerization.

Advanced Spectroscopic Analysis and Computational Chemistry Studies

Advanced Spectroscopic Characterization for Structural Elucidation and Dynamic Studies

Spectroscopic techniques are fundamental to understanding the molecular architecture and behavior of 1-(2,6-Diformylphenyl)propan-1-one.

NMR spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR would provide critical data.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehydic, and propanone protons. Based on data from analogous compounds like 2,6-diformyl-4-methyl phenol (B47542) and 4-methoxy 2,6-diformyl phenol, the aldehydic protons are predicted to appear as a singlet in the range of δ 10.0-10.5 ppm. researchgate.netresearchgate.net The aromatic protons would likely appear as a multiplet between δ 7.5 and 8.5 ppm. The ethyl group of the propanone moiety would present as a quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃), likely in the δ 2.5-3.5 ppm and δ 1.0-1.5 ppm regions, respectively.

¹³C NMR Spectroscopy: The carbon spectrum would be characterized by signals for the carbonyl carbons of the aldehyde and ketone, and the aromatic carbons. The ketone carbonyl carbon is anticipated to resonate around 190-215 ppm, a characteristic region for such functional groups. openstax.org The aldehyde carbonyl carbons would also be found in this downfield region. Aromatic carbons would appear between δ 120-140 ppm, with quaternary carbons showing weaker signals.

2D NMR and Variable Temperature (VT) NMR: Techniques like COSY and HSQC would be invaluable in confirming the proton-proton and proton-carbon correlations. VT-NMR studies could shed light on the conformational dynamics, particularly the rotation of the propanone and formyl groups. Steric hindrance between the bulky ortho substituents may lead to restricted rotation, which could be observed through changes in the NMR spectra at different temperatures.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Predicted Splitting Pattern
Aldehydic (-CHO) 10.0 - 10.5 Singlet
Aromatic (Ar-H) 7.5 - 8.5 Multiplet
Methylene (-CH₂-) 2.5 - 3.5 Quartet

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Ketone Carbonyl (C=O) 190 - 215
Aldehyde Carbonyl (C=O) 190 - 215
Aromatic (Ar-C) 120 - 140
Methylene (-CH₂-) 30 - 40

Vibrational spectroscopy provides insight into the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl stretches. openstax.org Aromatic aldehydes and ketones typically show C=O stretching frequencies in the region of 1680-1715 cm⁻¹. openstax.org Due to the presence of three carbonyl groups, a broad and intense band, or possibly multiple distinct peaks, would be expected in this region. Characteristic C-H stretching vibrations for the aldehyde group would appear around 2700–2760 and 2800–2860 cm⁻¹. openstax.org Aromatic C-H and C=C stretching bands would also be present.

Raman Spectroscopy: Raman spectroscopy would offer complementary information. While C=O bonds with strong dipoles are prominent in IR, non-polar bonds like aromatic C=C can give strong Raman signals. triprinceton.org This technique would be particularly useful for analyzing the skeletal vibrations of the phenyl ring. The symmetric nature of the 2,6-disubstitution might lead to certain vibrational modes being more Raman active than IR active, or vice-versa, providing a more complete vibrational picture. spectroscopyonline.commt.com

Mass spectrometry is used to determine the molecular weight and gain structural information from fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

The fragmentation of aromatic ketones is well-documented and typically involves α-cleavage and McLafferty rearrangements. openstax.orgwhitman.edu For this compound, the primary fragmentation pathways would likely be:

α-Cleavage: Loss of the ethyl group (C₂H₅•) to form a stable acylium ion.

McLafferty Rearrangement: If a γ-hydrogen is available, this rearrangement can occur, though it is more common in aliphatic ketones. openstax.org

Cleavage at the aromatic ring: Fragmentation of the diformylphenyl moiety could also occur.

The presence of electron-withdrawing formyl groups would influence the fragmentation, potentially favoring certain pathways over others. nih.govacs.org

Of particular interest would be the dihedral angles between the phenyl ring and the propanone and formyl substituents. Due to steric hindrance from the two ortho formyl groups, the propanone group would likely be twisted out of the plane of the phenyl ring. Similar steric effects are observed in other 2,6-disubstituted phenyl compounds. researchgate.net The crystal packing would likely be influenced by intermolecular interactions such as C-H···O hydrogen bonds. eurjchem.comresearchgate.net

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), are powerful for predicting and understanding the properties of molecules where experimental data is scarce.

DFT calculations could be employed to model the geometric and electronic properties of this compound. By optimizing the molecular geometry, one could predict bond lengths, bond angles, and conformational preferences, which could then be compared with potential X-ray crystallography data.

Furthermore, DFT allows for the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability. The electron-withdrawing nature of the formyl and propanone groups would be expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack. The distribution of electron density and the electrostatic potential map, also obtainable from DFT, would highlight the electron-deficient (electrophilic) and electron-rich (nucleophilic) regions of the molecule. Such calculations have been successfully applied to a variety of organic molecules to understand their reactivity and spectroscopic properties. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering deep insights into its conformational preferences and the nature of its interactions with other molecules. By simulating the atomic motions based on a given force field, MD can explore the potential energy surface of this compound to identify stable conformers and the energetic barriers between them.

MD simulations can be employed to study the molecule in various environments, such as in the gas phase to understand its intrinsic conformational preferences, or in a solvent to investigate the influence of intermolecular forces. The primary intermolecular forces at play for this molecule would be dipole-dipole interactions, arising from the polar carbonyl groups, and London dispersion forces. libretexts.org The presence of multiple carbonyl groups suggests that dipole-dipole interactions could significantly influence its condensed-phase behavior. youtube.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments. For this compound, key spectroscopic techniques would include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Theoretical calculations, typically using Density Functional Theory (DFT), can predict the chemical shifts of the hydrogen and carbon atoms in the molecule. These predicted shifts can be correlated with experimental NMR spectra to assign the signals to specific atoms within the molecule. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculation.

Similarly, the vibrational frequencies of the molecule can be calculated computationally. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated IR spectrum, with its characteristic peaks for the carbonyl (C=O) and other functional groups, can be compared with an experimental IR spectrum to confirm the structure of the synthesized compound.

Theoretical Studies on Reaction Pathways and Transition States

Theoretical methods are particularly useful for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are often difficult to observe experimentally. For this compound, several reaction pathways could be of interest, such as its synthesis, oxidation, or reduction reactions.

For instance, the synthesis of this compound likely involves the introduction of the propanone and formyl groups onto a benzene (B151609) ring. Computational studies could model the reaction steps, calculate the activation energies for each step, and identify the lowest-energy pathway. This can provide valuable information for optimizing reaction conditions to improve yield and selectivity.

Furthermore, the reactivity of the different carbonyl groups could be explored. Theoretical calculations can determine the relative electrophilicity of the ketone and aldehyde carbonyl carbons, predicting which site is more susceptible to nucleophilic attack. By mapping the potential energy surface of a reaction, the structures of the transition states can be determined, providing a detailed understanding of the reaction mechanism at a molecular level.

Advanced Applications in Chemical Research

Applications in Coordination Chemistry

The presence of two formyl groups in a 1,3-relationship on the phenyl ring, combined with the ketone group, makes 1-(2,6-diformylphenyl)propan-1-one an excellent precursor for designing polydentate ligands. These ligands are crucial in the development of new metal complexes with interesting structural and catalytic properties.

The primary route for transforming this compound into effective ligands is through Schiff base condensation. gsconlinepress.comresearchgate.net This reaction involves the condensation of the aldehyde or ketone groups with primary amines to form imines (azomethines). The choice of the amine dictates the denticity, flexibility, and donor atom set of the resulting ligand, allowing for a high degree of tunability.

Commonly, the two formyl groups are reacted with a variety of amines to create multidentate ligands. For instance, condensation with simple amines can lead to open-chain ligands, while reaction with diamines can result in the formation of macrocyclic ligands, often requiring a metal ion as a template. nih.gov The ketone group can also participate in condensation, although it is generally less reactive than the aldehyde groups. This difference in reactivity can be exploited for stepwise synthesis of more complex, asymmetric ligands.

A prominent example of ligand synthesis from a related compound, 2,6-diformyl-p-cresol, involves its condensation with two equivalents of thiosemicarbazide (B42300) to form a binucleating ligand. researchgate.net This ligand can then coordinate to two metal ions. Similarly, Schiff base ligands can be derived from the condensation of 2,6-diformyl-4-methylphenol with compounds like 5-aminouracil (B160950) or 5,6-diamino-1,3-dimethyluracil. nih.govnih.gov These reactions highlight the versatility of the diformylphenol scaffold in creating ligands with specific functionalities. The synthesis of new Schiff bases from 6,6'-diformyl-2,2'-bipyridyl with various amines further illustrates the broad applicability of this synthetic strategy. scirp.org

The general synthetic approach for creating Schiff base ligands from this compound would involve refluxing the compound with the desired amine in a suitable solvent, often with acid catalysis to facilitate the reaction. researchgate.net

Ligands derived from this compound are expected to be excellent chelating agents for a wide range of transition metals. The specific coordination modes will depend on the design of the ligand.

Tridentate Coordination: When the two formyl groups are converted into imines, the resulting ligand can act as a tridentate donor, coordinating to a metal ion through the two imine nitrogen atoms and potentially another donor atom from the amine substituent. In the case of ligands derived from the related 2,6-diformyl-4-methylphenol, the deprotonated phenolic oxygen and the two azomethine nitrogens form a symmetric tridentate coordination pocket. nih.govnih.gov

Binucleating Ligands: The two sets of donor atoms arising from the two formyl groups can be spatially separated, allowing the ligand to bridge two metal centers. This leads to the formation of binuclear complexes, where the metal ions can exhibit interesting magnetic and catalytic properties due to their proximity. For example, binuclear complexes of Ni(II), Pd(II), Zn(II), Cd(II), and Hg(II) have been synthesized using a ligand derived from 2,6-diformyl-p-cresol and thiosemicarbazide. researchgate.net

Macrocyclic Coordination: If a diamine is used in the Schiff base condensation, a macrocyclic ligand can be formed that encapsulates a metal ion. These macrocyclic complexes often exhibit high thermodynamic stability and kinetic inertness. The synthesis of pyridyldiimine macrocyclic ligands through [2+2] Schiff base condensation around alkaline earth metal template ions showcases this approach. nih.gov

The coordination geometry around the metal center is influenced by both the ligand's structure and the nature of the metal ion. For instance, square planar geometries have been observed for Ni(II) and Pd(II) complexes, while distorted tetrahedral geometries are found for Zn(II), Cd(II), and Hg(II) complexes with a binucleating ligand from 2,6-diformyl-p-cresol. researchgate.net

Table 1: Expected Coordination Properties of Ligands from this compound

Ligand Type Expected Coordination Mode Potential Metal Ions
Schiff base with monoamines Tridentate (N,N,O) or bidentate (N,N) Co(II), Ni(II), Cu(II), Zn(II)
Schiff base with diamines Macrocyclic (tetradentate or higher) Alkaline earth metals, Transition metals

The synthesis of metal complexes with ligands derived from this compound typically involves the reaction of the pre-synthesized ligand with a suitable metal salt in an appropriate solvent. Alternatively, in situ synthesis can be employed, where the diformyl compound, the amine, and the metal salt are all combined in a one-pot reaction, with the metal ion acting as a template for the formation of the ligand.

Characterization of the resulting metal complexes relies on a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: This technique is crucial for confirming the formation of the Schiff base, identified by the appearance of a C=N stretching vibration and the disappearance of the C=O stretch of the aldehyde. Coordination of the imine nitrogen to the metal ion is often indicated by a shift in the C=N stretching frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the ligand and its complexes, particularly for diamagnetic metal ions like Zn(II) and Cd(II). researchgate.netnih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry around the metal ion. researchgate.netnih.gov

Mass Spectrometry: This is used to determine the molecular weight of the ligands and complexes. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths, bond angles, and the coordination geometry of the metal center. nih.gov

For example, a series of mononuclear complexes of Co(II), Ni(II), Cu(II), Zn(II), Hg(II), Mo(VI), and Pd(II) with a ligand derived from 2,6-diformyl-4-methylphenol have been synthesized and characterized using these methods. nih.gov

Role in Supramolecular Chemistry

The aldehyde and ketone functionalities of this compound, along with its aromatic core, make it a valuable component in the construction of supramolecular assemblies through non-covalent interactions.

The carbonyl groups of this compound can participate in various non-covalent interactions that drive self-assembly, including hydrogen bonding and dipole-dipole interactions. The aromatic ring itself can engage in π-π stacking interactions, which play a significant role in the organization of molecules in the solid state and in solution. nih.gov

While specific studies on the self-assembly of this compound are not widely reported, the principles can be inferred from related systems. For instance, the self-assembly of aromatic peptides is heavily influenced by π-π stacking interactions between phenyl rings. nih.gov Similarly, aromatic compounds can undergo self-assembly to form ordered structures like columnar liquid crystals. The self-assembly of 5,10,15-triazatruxenes, for example, leads to the formation of optical waveguides and semiconductor materials. rsc.org

The aldehyde and ketone groups can also direct the formation of larger, discrete molecular architectures through the formation of reversible covalent bonds, such as in the self-assembly of macrocyclic dinuclear palladium complexes. sci-hub.box

The structure of this compound and its derivatives can be designed to create molecular clefts or cavities capable of binding guest molecules. This area of host-guest chemistry is fundamental to molecular recognition, sensing, and separation technologies.

The aromatic ring of the compound can act as a binding site for electron-deficient or electron-rich guests through π-π interactions. Furthermore, the carbonyl groups can form hydrogen bonds with suitable guest molecules. For example, complexes between a macrocyclic tetraamide and dicarbonyl substrates have been used to investigate the role of amide-aromatic hydrogen bonds in molecular recognition. rsc.org

The formation of host-guest complexes can be driven by various non-covalent forces. In some systems, aryl-perfluoroaryl interactions are utilized to create channels for the confinement of aromatic guests. frontiersin.org In other cases, macrocyclic hosts like cucurbit[n]urils are used to encapsulate aromatic peptides, enhancing the binding affinity through host-guest complexation. chemrxiv.org While not a macrocycle itself, ligands derived from this compound could be designed to have pre-organized cavities suitable for selective guest binding.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2,6-Diformyl-p-cresol
Thiosemicarbazide
5-Aminouracil
5,6-Diamino-1,3-dimethyluracil
6,6'-Diformyl-2,2'-bipyridyl
Cobalt(II)
Nickel(II)
Copper(II)
Zinc(II)
Cadmium(II)
Mercury(II)
Molybdenum(VI)
Palladium(II)
5,10,15-Triazatruxene

Formation of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

The diformyl functionality of this compound makes it a prime candidate for the synthesis of crystalline porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). These materials are renowned for their high surface area, tunable porosity, and ordered structures.

In COF synthesis, the aldehyde groups can undergo condensation reactions with multitopic amine linkers (e.g., diamines or triamines) to form robust, porous networks linked by imine bonds. youtube.com The geometry of the 1,2,3-substituted phenyl ring dictates the topology of the resulting framework. While direct utilization of this compound in published COF structures is not extensively documented, analogous diformyl precursors are commonly employed. For instance, the condensation of 2,6-diformyl-4-methylphenol with 5-aminouracil creates a Schiff base ligand that forms complexes with various metals. nih.gov The general principle involves reacting a linker with multiple aldehyde groups with a complementary linker to create a repeating network, a strategy directly applicable to this compound. youtube.com The ketone moiety on the phenyl ring would serve as a pendant functional group within the COF pores, potentially influencing guest-host interactions or providing a site for post-synthetic modification. rsc.orgyoutube.com

For MOFs, the compound can be chemically modified to create a suitable organic linker. For example, the ketone group could be oxidized to a carboxylic acid, or the aldehyde groups could be converted to carboxylates or other coordinating groups like pyridyls. More directly, the ketone's carbonyl oxygen and the aldehyde groups can participate in coordination with metal centers. The incorporation of polar ketone groups into MOF structures has been shown to enhance gas adsorption properties, particularly for CO2. acs.org The presence of ketone and aldehyde functionalities within a single linker like this compound offers a pathway to construct multifunctional MOFs with unique adsorption or catalytic capabilities. nih.govnih.gov

Table 1: Examples of Functional Groups in MOF and COF Synthesis

Framework TypePrecursor Functional GroupsResulting Linkage/CoordinationKey FeatureReference
COFDiformyl, DiamineImine (C=N)High chemical stability from β-ketoenamine structure youtube.com
COFDiformylphenol, AminouracilImine (C=N)Forms metal-complexing ligands nih.gov
MOFTetracarboxylic Acid with KetoneMetal-CarboxylatePolar ketone groups enhancing CO2 uptake acs.org
MOFBiquinoline Dicarboxylic AcidMetal-Carboxylate, Metal-NitrogenCatalysis of carbonyl transformations nih.govacs.org

Catalytic Applications

The reactive aldehyde and ketone groups of this compound allow it to serve as a precursor for various catalytic systems, spanning homogeneous, heterogeneous, and organocatalytic applications.

The primary route to employing this compound in homogeneous catalysis is through its conversion into Schiff base ligands. The two aldehyde groups can readily condense with a wide variety of primary amines to form di-imine ligands. libretexts.org By choosing chiral amines, enantiomerically pure ligands can be synthesized, which are valuable in asymmetric catalysis. researchgate.net

These Schiff base ligands, often featuring nitrogen and potentially other donor atoms from the amine precursor, can coordinate with transition metals like palladium, rhodium, or copper to form catalytically active complexes. nih.gov Palladium complexes are particularly significant for carbon-carbon bond-forming reactions, such as the Heck and Suzuki-Miyaura cross-coupling reactions. nih.gov Ligands play a crucial role in stabilizing the metal center, influencing its reactivity, and controlling the selectivity of the catalytic transformation. nih.gov Although ligands specifically derived from this compound are not widely reported, the synthesis of metal complexes from related Schiff bases derived from other dialdehydes is a well-established strategy for creating catalysts for cross-coupling reactions. nih.govresearchgate.net

Table 2: Schiff Base Ligand Formation and Catalytic Reactions

Carbonyl PrecursorAmineResulting Ligand TypeMetalCatalytic Reaction ExampleReference
Benzaldehyden-ButylamineSchiff Base (Imine)-Reaction equilibrium study mdpi.com
2,6-Diformyl-4-methylphenol5-AminouracilDi-imine Schiff BaseCo, Ni, Cu, Zn, etc.Studied for biological activity nih.gov
General Aldehyde/KetonePrimary AmineSchiff Base (Imine)-General formation mechanism libretexts.org
VariousVariousN-Heterocyclic CarbenePalladiumMizoroki-Heck Coupling nih.gov

To overcome challenges of catalyst separation and recycling associated with homogeneous systems, catalysts can be heterogenized. This compound and its derivatives are suitable for this purpose in two main ways.

First, a catalytically active complex derived from a Schiff base of this compound can be immobilized onto a solid support like silica, a polymer, or a magnetic nanoparticle. This retains the catalyst's active site while allowing for easy recovery by filtration.

Second, the compound can be integrated directly into a porous framework, such as a MOF or COF, which then serves as a heterogeneous catalyst. For example, a palladium-functionalized MOF has been successfully used as a heterogeneous catalyst for Heck reactions. nih.gov In such a system, the framework provides high surface area and site isolation, preventing catalyst deactivation. The pores can also induce size or shape selectivity. The ketone and diformyl groups of this compound could act as anchoring points to bind catalytic metal species or could themselves be part of a catalytically active framework. mdpi.com

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. The functional groups of this compound present opportunities for its use in this domain. For instance, the ketone moiety can react with a secondary amine to form an enamine, a key intermediate in many organocatalytic cycles, such as asymmetric aldol (B89426) nih.gov or Michael reactions.

Furthermore, if integrated into a framework like a COF, the compound's derivatives can create a powerful organocatalytic system. Research has shown that COFs functionalized with chiral amine groups can act as efficient and recyclable heterogeneous organocatalysts for reactions like asymmetric aldol condensations. researchgate.net By reacting this compound with a chiral diamine, one could construct a chiral COF where the framework itself is the catalyst, leveraging the defined pore environment to enhance stereoselectivity.

Emerging Roles in Materials Science

Beyond catalysis, the reactivity of this compound is being explored for the creation of novel functional materials.

The presence of two aldehyde groups makes this compound an ideal monomer for polycondensation reactions. Reaction with diamines or other difunctional nucleophiles can lead to the formation of linear or cross-linked polymers. For example, condensation with diamines yields polyimines (also known as poly-Schiff bases), a class of polymers known for their thermal stability, chelation ability, and potential applications in sensing and electronics. The ketone group remains as a pendant functionality along the polymer backbone, offering a site for further chemical modification, cross-linking, or influencing the polymer's physical properties such as solubility and thermal behavior. While specific polymers based on this monomer are not yet prevalent in the literature, the underlying chemistry is analogous to the formation of Schiff bases from dialdehydes and amines, which is a well-established route to polymer synthesis. usu.ac.id

Incorporation into Functional Organic Materials

The unique structural attributes of This compound , featuring two reactive aldehyde groups positioned on a phenyl ring adjacent to a propan-1-one moiety, render it a highly valuable precursor for the synthesis of a variety of functional organic materials. The strategic placement of the formyl groups allows for its use in condensation reactions to form larger, more complex structures with specific, designed properties.

The primary route for incorporating this compound into functional materials is through Schiff base condensation. This reaction involves the treatment of the dialdehyde (B1249045) with primary amines to form imines (azomethines). The resulting Schiff base ligands, containing multiple coordination sites (the nitrogen atoms of the imine groups and the oxygen atom of the ketone), are excellent candidates for the construction of coordination polymers, macrocycles, and other supramolecular assemblies.

Detailed Research Findings

While specific research focusing exclusively on This compound in the context of functional materials is limited in publicly accessible literature, the extensive body of work on analogous 2,6-diformylphenyl derivatives provides a strong basis for predicting its behavior and potential applications. Research on structurally similar compounds, such as those derived from 2,6-diformylpyridine or 2,6-diformyl-4-methylphenol, has demonstrated the successful creation of materials with significant luminescent, sensory, and catalytic properties.

For instance, Schiff base ligands derived from diformyl precursors are known to form stable complexes with a wide range of metal ions. These metal complexes often exhibit interesting photophysical properties, such as fluorescence, which can be modulated by the presence of specific analytes. This makes them promising candidates for the development of chemical sensors. The two formyl groups of This compound allow for the synthesis of [2+2] or [3+3] macrocyclic compounds through condensation with diamines. These macrocycles can act as hosts for specific guest molecules or as catalysts.

The incorporation of this building block into metal-organic frameworks (MOFs) or coordination polymers can lead to materials with tunable porosity and functionality. The propan-1-one group, while less reactive in the initial Schiff base formation, can serve as an additional site for post-synthetic modification, allowing for the fine-tuning of the material's properties.

The following table outlines the potential functional materials that can be synthesized from This compound and their expected properties based on research on analogous compounds.

Functional Material TypeSynthetic StrategyKey Structural FeaturesPotential Applications
Schiff Base LigandsCondensation with primary aminesDi-imine functionality, potential for N, O-donor coordinationPrecursors for metal complexes, chemosensors
Macrocyclic Compounds[n+n] condensation with diaminesDefined cavity size, specific host-guest interactionsMolecular recognition, catalysis, ion transport
Coordination Polymers/MOFsSelf-assembly with metal ionsExtended network structures, tunable porosityGas storage, separation, catalysis, luminescence
Luminescent MaterialsFormation of fluorescent metal complexesπ-conjugated systems, metal-to-ligand charge transferChemical sensors, organic light-emitting diodes (OLEDs)

Future Research Directions and Unexplored Avenues

Exploration of Undiscovered Reactivity

The dense functionalization of 1-(2,6-diformylphenyl)propan-1-one suggests a rich and complex reactivity profile that is yet to be explored.

The behavior of this compound under extreme conditions is a significant area for investigation. High-pressure chemistry could modulate the transition states of intramolecular reactions, potentially favoring the formation of sterically congested products that are inaccessible under standard conditions.

Photochemistry offers another exciting frontier. The carbonyl groups are chromophores that can be excited to singlet or triplet states upon irradiation. kvmwai.edu.in This could initiate a variety of photochemical reactions, such as intramolecular [2+2] cycloadditions between a carbonyl group and the aromatic ring or Norrish-type reactions. kvmwai.edu.in The photochemical reactions of aromatic polycarbonyl compounds can lead to complex rearrangements and additions. acs.orgkyoto-u.ac.jp The presence of multiple carbonyl groups could lead to selective or sequential excitation, offering a pathway to complex molecular scaffolds. For instance, irradiation could promote an intramolecular hydrogen abstraction by one of the excited carbonyl groups, leading to the formation of biradical intermediates and subsequent cyclization products. The study of such reactions could be expanded to include photosensitized processes, where energy transfer from a sensitizer (B1316253) molecule could provide more controlled access to specific excited states. researchgate.net

The three carbonyl carbons in this compound are all electrophilic centers, making the molecule a versatile substrate for nucleophilic attack. numberanalytics.com A key area of future research will be to explore the selective reaction of various nucleophiles with one or more of these carbonyl groups. The use of bifunctional nucleophiles, such as diamines or diols, could lead to the one-pot synthesis of novel heterocyclic systems through condensation reactions.

Furthermore, the propanone moiety possesses enolizable α-hydrogens, allowing it to act as an internal nucleophile. Base-catalyzed intramolecular aldol-type reactions could be investigated, which may lead to the formation of bicyclic or polycyclic aromatic compounds. The reactivity of the aromatic ring itself towards electrophilic substitution is another area of interest. Although the carbonyl groups are deactivating, forcing conditions could lead to substitution at the meta-positions relative to the carbonyls. chemicalnote.com

Development of Novel Synthetic Methodologies

The development of new synthetic methods focused on this compound could have a broad impact on organic synthesis.

A significant challenge and opportunity lies in the selective functionalization of the three distinct carbonyl groups. The two aldehyde groups are electronically similar, but their steric environments may differ slightly, which could be exploited for selective reactions. The ketone is generally less reactive than the aldehydes, which provides a basis for chemoselectivity. libretexts.org

Future research could focus on developing catalytic systems that can differentiate between these functional groups. For example, the use of bulky Lewis acids could selectively coordinate to the less hindered aldehyde group, allowing for its selective transformation. Similarly, specific reducing agents might show a preference for the aldehydes over the ketone. libretexts.org The projected outcomes of such selective reductions are presented in Table 1.

Catalyst/Reagent Projected Major Product Projected Selectivity (Aldehyde:Ketone)
NaBH41-(2,6-bis(hydroxymethyl)phenyl)propan-1-olLow
Bulky borohydride (B1222165) reagent1-(2-formyl-6-(hydroxymethyl)phenyl)propan-1-oneModerate
Enzyme (e.g., ADH)(S)-1-(2,6-diformylphenyl)propan-1-olHigh
This table presents hypothetical data for illustrative purposes.

Biocatalysis offers a powerful tool for the selective and enantioselective transformation of this compound. Enzymes such as alcohol dehydrogenases (ADHs) are known to reduce carbonyl compounds with high stereoselectivity. nih.govresearchgate.net The use of whole-cell biocatalysts or isolated enzymes could be explored for the asymmetric reduction of the ketone to a chiral alcohol, or for the selective reduction of one of the aldehyde groups. rsc.org Dicarbonyl reductases are a class of enzymes that can stereoselectively reduce two carbonyl groups, which could be particularly useful for this substrate. rsc.org

The potential for biocatalytic oxidation reactions should also be considered. For instance, an enzyme could be used to selectively oxidize one or both of the aldehyde groups to carboxylic acids, further expanding the range of accessible derivatives.

Advanced Computational Modeling and Machine Learning in Research

Computational chemistry and machine learning are poised to play a crucial role in accelerating research on this compound.

Advanced computational methods, such as Density Functional Theory (DFT), can be employed to predict the reactivity of the different functional groups. scienceopen.com These calculations can provide insights into the electronic structure, bond energies, and reaction pathways, helping to guide experimental work. researchgate.net For example, computational models could predict the most likely site for nucleophilic attack or the relative energies of different conformational isomers.

Machine learning algorithms could be trained on existing data for related polycarbonyl compounds to predict the outcomes of reactions under various conditions. nih.govnumberanalytics.com This could enable the rapid screening of potential catalysts and reaction conditions in silico, saving significant experimental time and resources. As more experimental data for this compound and its derivatives become available, these models could be refined to provide increasingly accurate predictions. csmres.co.uk A hypothetical comparison of predicted versus experimental yields for a model reaction is shown in Table 2.

Reaction Catalyst Predicted Yield (%) Hypothetical Experimental Yield (%)
Monoreduction of aldehydeCatalyst A8582
Monoreduction of aldehydeCatalyst B7075
Direduction of aldehydesCatalyst C9288
This table presents hypothetical data for illustrative purposes.

Predictive Modeling of Reaction Outcomes and Properties

The prediction of chemical reaction outcomes is a foundational challenge in chemistry. neurips.cc For a multifunctional compound like this compound, with its three reactive carbonyl groups, predicting the selectivity and outcome of reactions is particularly complex. Future research will increasingly rely on machine learning and artificial intelligence to navigate this complexity.

Advanced computational models, such as neural networks and transformer architectures, are being developed to predict the products of chemical reactions with increasing accuracy. mit.educhemrxiv.org These models learn from vast datasets of known reactions to identify patterns and predict the most likely products for a given set of reactants and conditions. mit.edu For this compound, such models could predict:

Regioselectivity: Which of the two aldehyde groups or the ketone will react preferentially under specific conditions.

Reaction Conditions: The optimal temperature, solvent, and catalyst to achieve a desired product.

Byproduct Formation: The likelihood of side reactions and the nature of potential impurities.

One approach involves the use of context-free grammar (CFG) based representations of molecules within a neural machine translation framework, which can hierarchically incorporate rich molecular structure information. chemrxiv.org Another promising method is the Weisfeiler-Lehman Network, a template-free approach that identifies the reaction center to predict transformations. neurips.ccmit.edu

Below is a conceptual table illustrating how different predictive modeling approaches could be applied to reactions involving this compound.

Predictive Modeling TechniqueApplication to this compound ReactionsPotential Advantages
Template-Based Models Predicts outcomes based on a library of known chemical transformations involving aldehydes and ketones.High accuracy for reactions within the predefined template library.
Neural Networks Learns complex relationships between reactants and products from large datasets to predict outcomes of novel reactions.Ability to generalize and predict outcomes for reactions not explicitly in the training data. mit.edu
Transformer Architectures Treats reaction prediction as a language translation problem, translating reactant molecules into product molecules. chemrxiv.orgCaptures long-range dependencies and complex chemical context. chemrxiv.org
Weisfeiler-Lehman Networks Identifies the most likely atoms to be involved in the reaction (the reaction center) to predict the product. neurips.ccmit.eduComputationally efficient and does not rely on predefined reaction templates. neurips.cc

By harnessing these predictive tools, chemists can design more efficient and selective syntheses, reducing the time and resources required for experimental optimization.

Automated Synthesis Design and Optimization

The development of automated synthesis platforms is revolutionizing the way molecules are made. nih.govyoutube.com These systems can perform complex, multi-step syntheses with high precision and reproducibility, operating around the clock with minimal human intervention. youtube.comnih.gov For a versatile precursor like this compound, automated synthesis opens up possibilities for the rapid creation of libraries of new compounds for screening and discovery.

Future research in this area will focus on integrating predictive models with automated synthesis hardware to create closed-loop systems. Such a system could:

Design: Use an AI model to propose a synthetic route to a target molecule starting from this compound.

Execute: Have a robotic platform automatically perform the proposed synthesis.

Analyze: Use integrated analytical techniques (like HPLC and mass spectrometry) to analyze the reaction outcome. nih.gov

Optimize: Feed the results back into the AI model to refine the reaction conditions and improve the yield and purity of the desired product.

This iterative process, known as a design-make-test-analyze cycle, can dramatically accelerate the discovery of new molecules with desired properties. nih.gov The use of large language models (LLMs) is also emerging as a way to control these automated platforms using natural language, making the technology more accessible to a broader range of scientists. nih.gov

Interdisciplinary Research with this compound

The unique reactivity of this compound makes it an ideal candidate for applications that span multiple scientific disciplines, from materials science to supramolecular chemistry.

Integration into Smart Materials and Responsive Systems

Smart materials, which can change their properties in response to external stimuli, are a key area of modern materials science. The aldehyde groups of this compound are excellent handles for covalently incorporating the molecule into larger polymer structures or onto surfaces. For example, aldehyde-functionalized biopolymers like cellulose (B213188) and chitosan (B1678972) have been shown to be effective as reactive sorbents and for creating biocompatible surfaces. mdpi.comnih.gov

Future research could explore the use of this compound to create:

Responsive Gels: By cross-linking polymers with this molecule, it may be possible to create hydrogels that swell or shrink in response to changes in pH, temperature, or the presence of specific chemicals.

Self-Healing Materials: The reversible nature of some bonds formed with aldehydes (like Schiff bases) could be exploited to create materials that can repair themselves after damage.

Stimuli-Responsive Drug Delivery Systems: The molecule could be used as a linker to attach drugs to a polymer backbone. jku.at The cleavage of this linker under specific conditions (e.g., the acidic environment of a tumor) could trigger the release of the drug. jku.at

Potential Smart MaterialRole of this compoundActivating Stimulus
pH-Responsive Hydrogel Acts as a cross-linker between polymer chains via Schiff base formation with amine-functionalized polymers.Change in pH affecting the stability of the imine bond.
Self-Healing Polymer Forms reversible covalent bonds within a polymer network.Application of a trigger like heat or light to promote bond reformation.
Light-Responsive Surface Part of a photolabile cage that immobilizes a molecule on a surface.Exposure to a specific wavelength of light to cleave the cage and release the molecule.
Chemosensor Forms a complex with a specific analyte, leading to a change in optical or electronic properties.Presence of the target analyte.

Fundamental Investigations into Molecular Recognition and Self-Organization

The precisely defined geometry of the two aldehyde groups in this compound makes it an excellent building block for studying the fundamental principles of molecular recognition and self-assembly. These processes are at the heart of biological systems and are crucial for the development of nanotechnology.

By reacting this compound with complementary molecules (e.g., diamines), researchers can create macrocycles and other complex supramolecular architectures. These studies can provide insights into:

Host-Guest Chemistry: Designing molecules that can selectively bind to other molecules or ions.

Self-Assembling Nanostructures: Creating conditions under which molecules spontaneously organize into well-defined structures like cages, tubes, or sheets.

Templated Synthesis: Using the geometry of the molecule to direct the formation of other complex molecules.

The synthesis of related compounds like BIII meso-(2,6-diformylphenyl) subporphyrin highlights the use of diformylphenyl derivatives in creating complex, functional macrocycles. acs.org

Outlook on Broader Scientific Impact

The continued exploration of this compound and its derivatives is poised to have a significant impact across the chemical sciences. Its role as a trifunctional building block offers a platform for convergent synthesis, allowing for the rapid construction of molecular complexity.

The integration of predictive modeling and automated synthesis will not only accelerate research involving this specific compound but will also contribute to a broader paradigm shift in how chemical research is conducted. As these technologies become more powerful and accessible, the pace of discovery for new materials, catalysts, and therapeutic agents will undoubtedly increase.

Furthermore, the use of this compound in interdisciplinary fields like materials science and supramolecular chemistry will continue to blur the lines between traditional scientific domains. The fundamental insights gained from studying the self-assembly and reactivity of this molecule will inform the design of the next generation of smart devices, sensors, and nanotechnology. Ultimately, this seemingly simple molecule serves as a powerful example of how fundamental chemical building blocks can drive innovation and address complex scientific challenges.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 1-(2,6-Diformylphenyl)propan-1-one under varying reaction conditions?

  • Methodology : Start with Friedel-Crafts acylation or Claisen-Schmidt condensation, adjusting catalysts (e.g., Lewis acids like AlCl₃) and solvents (polar aprotic vs. non-polar). Monitor reaction progress via TLC or HPLC. For example, highlights using spectroscopic methods (¹H NMR) to confirm intermediates. Optimize temperature (80–120°C) and stoichiometric ratios (e.g., acylating agent:substrate = 1.2:1) to maximize yield .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology : Combine ¹H/¹³C NMR to confirm aromatic formyl groups and ketone placement. IR spectroscopy can validate carbonyl stretches (C=O at ~1700 cm⁻¹). Mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., C₁₁H₁₀O₃: theoretical 198.18 g/mol). Cross-reference with NIST spectral databases for validation .

Q. How does solvent polarity affect the solubility and stability of this compound during storage?

  • Methodology : Test solubility in DMSO, THF, and chloroform. Use UV-Vis spectroscopy to track degradation (absorbance shifts) under light/heat. notes that analogs with methoxy/hydroxy groups show improved stability in anhydrous DMSO at −20°C .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bond angles for this compound derivatives?

  • Methodology : Perform single-crystal X-ray diffraction (as in ) to compare experimental vs. computational (DFT) bond angles. For example, shows discrepancies in dihedral angles between phenyl rings (experimental: 15° vs. DFT: 12°), likely due to crystal packing effects. Refine data using software like SHELX .

Q. What mechanistic insights explain the compound’s potential bioactivity in analgesic models?

  • Methodology : Use molecular docking to simulate interactions with COX-2 or TRPV1 receptors. Compare with Cochinchinenin A ( ), which shares a propan-1-one backbone and binds opioid receptors. Validate via in vitro assays (e.g., calcium flux for TRPV1 inhibition) .

Q. How do computational methods (DFT, MD) predict the nonlinear optical (NLO) properties of this compound?

  • Methodology : Calculate hyperpolarizability (β) using Gaussian09 with B3LYP/6-311++G(d,p). Compare with experimental SHG (second-harmonic generation) data. shows fluorinated analogs achieve β values ~10× urea, suggesting substituent effects on NLO performance .

Notes

  • Avoid commercial sources (e.g., Bellancom in ); prioritize peer-reviewed studies.
  • Contradictions in structural data (e.g., bond angles) require crystallographic validation .
  • Computational models must align with experimental findings to ensure predictive accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.